(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not detailed in the literature, similar compounds have been synthesized and studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .Scientific Research Applications
Antimicrobial Activity
- Compounds with structures similar to the specified chemical have been synthesized and evaluated for their antimicrobial activity. For instance, novel benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity, showcasing the potential of these compounds in the development of new antimicrobial agents (Sunitha et al., 2017).
Analgesic and Anti-inflammatory Agents
- The synthesis of new Mannich bases of arylpyridazinones was explored for their analgesic and anti-inflammatory activities. Among the synthesized compounds, specific derivatives showed potent analgesic and anti-inflammatory effects without inducing gastric ulcerogenic effects, suggesting their therapeutic potential (Gökçe et al., 2005).
Synthesis of Novel Compounds
- Research has also focused on the facile synthesis of novel compounds like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. These efforts underline the synthetic versatility of compounds related to the specified chemical structure, potentially leading to the discovery of new drugs with varied biological activities (Koza et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against various cancer cell lines
Mode of Action
The triazole ring, a common feature in this compound, can act as a hydrogen bond acceptor and donor, simultaneously . This allows for various types of binding to the target enzyme, potentially altering its function . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-29-15-4-2-3-14-11-16(30-19(14)15)20(28)26-9-7-25(8-10-26)17-5-6-18(24-23-17)27-13-21-12-22-27/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPXXJYMKLDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.